molecular formula C7H11NS2 B13314679 1-(Dimethyl-1,3-thiazol-5-yl)ethane-1-thiol

1-(Dimethyl-1,3-thiazol-5-yl)ethane-1-thiol

Cat. No.: B13314679
M. Wt: 173.3 g/mol
InChI Key: LQLSNXBCBFOOJA-UHFFFAOYSA-N
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Description

1-(Dimethyl-1,3-thiazol-5-yl)ethane-1-thiol is a heterocyclic organic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds. This compound is characterized by the presence of a sulfur atom in the thiazole ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethyl-1,3-thiazol-5-yl)ethane-1-thiol typically involves the reaction of dimethylthiazole with ethanethiol under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the thiazole ring. The reaction mixture is then heated to a specific temperature to ensure complete reaction and formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-(Dimethyl-1,3-thiazol-5-yl)ethane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Dimethyl-1,3-thiazol-5-yl)ethane-1-thiol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.

    Industry: Used in the production of dyes, fungicides, and biocides.

Mechanism of Action

The mechanism of action of 1-(Dimethyl-1,3-thiazol-5-yl)ethane-1-thiol involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The sulfur atom in the thiazole ring plays a crucial role in its binding to molecular targets, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Dimethyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride
  • 1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-amine
  • Thiazole derivatives with different substituents

Uniqueness

1-(Dimethyl-1,3-thiazol-5-yl)ethane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives. The thiol group allows for specific interactions with molecular targets, making it a valuable compound in various scientific research applications .

Biological Activity

1-(Dimethyl-1,3-thiazol-5-yl)ethane-1-thiol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The structural formula of this compound can be represented as follows:

C7H10N2S\text{C}_7\text{H}_{10}\text{N}_2\text{S}

This compound features a thiazole ring, which is known for its biological significance and reactivity in various chemical processes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Thiol Reactivity : The thiol group (-SH) is known to participate in nucleophilic attacks on electrophilic centers, making it a critical player in biochemical pathways. This reactivity can lead to covalent modifications of proteins, influencing their function and activity .
  • Antioxidant Properties : Compounds containing thiol groups often exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This can be particularly beneficial in preventing cellular damage associated with various diseases .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A study reported that thiazole derivatives exhibited IC50 values in the low micromolar range against melanoma and colon cancer cells .

Case Studies

Several case studies have documented the effects of thiazole-based compounds on cancer treatment:

  • Study on Melanoma Cells : A derivative of thiazole was tested for its ability to induce apoptosis in melanoma cells. The results demonstrated a dose-dependent increase in cell death, suggesting that the compound could be a candidate for further development as an anticancer agent .
  • Colon Cancer Research : Another study focused on the effects of thiazole compounds on colon cancer cell lines. The findings indicated that these compounds could inhibit cell proliferation and induce cell cycle arrest, further supporting their potential as therapeutic agents .

Data Table: Biological Activity Overview

Activity Effect Reference
AntioxidantReduces oxidative stress
Enzyme InhibitionInhibits specific metabolic pathways
Cytotoxicity against CancerInduces apoptosis in cancer cells

Properties

Molecular Formula

C7H11NS2

Molecular Weight

173.3 g/mol

IUPAC Name

1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanethiol

InChI

InChI=1S/C7H11NS2/c1-4-7(5(2)9)10-6(3)8-4/h5,9H,1-3H3

InChI Key

LQLSNXBCBFOOJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(C)S

Origin of Product

United States

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